3-[(Methylthio)methyl]piperidine hydrochloride
Description
3-[(Methylthio)methyl]piperidine hydrochloride is a piperidine derivative featuring a methylthio (-SCH₃) group attached via a methylene bridge to the piperidine ring at the 3-position. Piperidine derivatives are widely explored for their biological activity, particularly in central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier .
Properties
IUPAC Name |
3-(methylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYRYGYEBIUCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211487-14-7 | |
| Record name | 3-[(methylsulfanyl)methyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-[(Methylthio)methyl]piperidine hydrochloride is a chemical compound with notable biological activities, particularly in pharmacological contexts. This article explores its structure, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNS, with a molecular weight of approximately 202.76 g/mol. The compound consists of a piperidine ring substituted with a methylthio group at the third position, enhancing its solubility and stability in aqueous solutions due to its hydrochloride form. Its physical appearance is typically a white to off-white crystalline powder, soluble in water and various organic solvents.
Mechanisms of Biological Activity
This compound exhibits several biological activities, particularly through interactions with neurotransmitter systems. Preliminary studies suggest potential effects on the central nervous system (CNS), including:
- Analgesic Properties : The compound may modulate pain perception by interacting with pain-related neurotransmitters.
- Anxiolytic Effects : It has been studied for its potential to reduce anxiety, possibly through serotonin and dopamine receptor interactions.
Interaction with Receptors
Research indicates that this compound may bind to various receptors within the CNS:
| Receptor Type | Potential Interaction |
|---|---|
| Serotonin Receptors | Modulation of mood and anxiety |
| Dopamine Receptors | Influence on reward pathways and motor control |
| Other Neurotransmitter Systems | Potential roles in cognition and emotional regulation |
These interactions suggest that further exploration could reveal therapeutic applications in treating mood disorders and pain management.
Toxicological Profile
Toxicological assessments indicate that the compound can be harmful if ingested and may cause skin irritation. Therefore, careful handling is necessary in laboratory settings.
Synthesis and Applications
The synthesis of this compound typically involves nucleophilic substitution reactions due to the presence of the piperidine nitrogen. The methylthio group can also participate in various organic reactions, making it a valuable building block for more complex organic molecules.
Applications in Research and Industry
- Drug Discovery : Its unique structural features make it a candidate for ligand design in drug discovery efforts.
- Pharmaceutical Research : Potential applications in developing treatments for anxiety disorders and chronic pain management.
Case Studies and Research Findings
Research has focused on elucidating the biological activity of this compound through various studies:
- Neuropharmacological Studies : Investigations into its analgesic and anxiolytic properties have shown promise in preclinical models, indicating potential therapeutic benefits.
- Binding Affinity Studies : Molecular docking studies have been conducted to assess binding affinities to serotonin and dopamine receptors, providing insights into its pharmacological potential .
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-[(Methylthio)methyl]piperidine hydrochloride serves as a building block for more complex organic molecules. Its ability to undergo nucleophilic substitution reactions is particularly useful in the synthesis of pharmaceuticals and agrochemicals. The basicity of the piperidine ring allows it to act as a Brønsted-Lowry base catalyst in various organic reactions.
Biology
Research into the biological activities of this compound has highlighted its potential antimicrobial and anticancer properties. In vitro studies have shown effectiveness against several bacterial strains, indicating its utility as an antimicrobial agent. Furthermore, preliminary investigations suggest that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which could lead to applications in treating neurological disorders.
Medicine
The compound is being explored for its therapeutic potential in treating conditions such as anxiety and pain due to its interactions with central nervous system receptors. Studies suggest that it may exhibit analgesic and anxiolytic effects, although further research is needed to elucidate the exact mechanisms involved .
Case Studies
Several studies have documented the applications and effects of this compound:
- Antimicrobial Activity : A study demonstrated the compound's effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent.
- Neuropharmacological Research : Investigations into the compound's effects on serotonin and dopamine receptors have indicated possible therapeutic benefits for mood disorders.
These findings underscore the importance of further research into this compound's full range of biological activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the 3-position of the piperidine ring significantly influences molecular weight, polarity, and solubility. A comparative analysis of key analogs is summarized in Table 1 .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Pharmaceutical Relevance
- Paroxetine HCl : A selective serotonin reuptake inhibitor (SSRI) with a benzodioxol and fluorophenyl substituent, demonstrating how bulky aromatic groups enhance receptor binding .
- Meperidine HCl : An opioid analgesic (CAS 50-13-5) with a phenyl-piperidine structure, underscoring the versatility of piperidine derivatives in pain management .
Preparation Methods
Nucleophilic Substitution on Piperidine Derivatives
A common approach to prepare 3-[(Methylthio)methyl]piperidine involves nucleophilic substitution on a suitable 3-halogenated or sulfonated piperidine intermediate with a methylthiol or methylthiolate nucleophile.
- Starting Material: 3-hydroxypiperidine or 3-sulfonate derivatives.
- Sulfonylation: Conversion of 3-hydroxypiperidine to a sulfonic acid ester (e.g., mesylate or tosylate) using sulfonyl chlorides in the presence of bases such as triethylamine and catalysts like 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane solvent at room temperature.
- Nucleophilic Substitution: Reaction of the sulfonate intermediate with methylthiol or methylthiolate salts under heating (e.g., 160-200 °C) to effect substitution and form 3-[(Methylthio)methyl]piperidine.
Catalytic Hydrogenation and Reduction Routes
Some methods start from 3-methyl-5-hydroxypyridine derivatives that undergo quaternization followed by catalytic hydrogenation to form hydroxy-substituted piperidines, which can then be functionalized further.
- Catalysts such as Pd-C or Ru-C are used in alcohol solvents (methanol, ethanol, isopropanol) at 80-120 °C.
- Subsequent sulfonylation and nucleophilic substitution steps introduce the methylthio group.
Use of Lithium Aluminium Hydride (LAH) Reduction
Reduction of piperidine-2,6-dione esters with Lithium Aluminium Hydride (LAH) in mixed solvent systems (e.g., toluene, tetrahydrofuran, and halogenated solvents like dichloromethane) has been reported to prepare related piperidine derivatives with high purity and minimal by-products.
- The halogenated solvent acts as a co-solvent to reduce impurity formation.
- Reaction conditions: Controlled temperature (around 50-80 °C) and careful solvent ratio management.
- This method is more relevant for preparing substituted piperidines with carbonyl functionalities but can be adapted for methylthio derivatives.
Salt Formation and Purification
After synthesis of the free base 3-[(Methylthio)methyl]piperidine, conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in suitable solvents such as ethyl acetate or diethyl ether.
- Crystallization from these solvents affords the hydrochloride salt as a stable solid.
- Washing and drying under vacuum ensure purity and removal of residual solvents.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The sulfonylation-nucleophilic substitution method is widely used due to its straightforwardness and good yields. The use of DMAP as a catalyst enhances sulfonylation efficiency.
- Catalytic hydrogenation routes provide stereoselective access to intermediates but require careful control of hydrogen pressure and temperature.
- LAH reduction in mixed solvents offers an improved impurity profile, especially minimizing des-fluoro by-products in related piperidine syntheses, which suggests the benefit of solvent systems in controlling side reactions.
- The final hydrochloride salt formation is critical for isolating the compound in a pure, crystalline form suitable for storage and further applications.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[(Methylthio)methyl]piperidine hydrochloride with high purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting a pre-functionalized piperidine core with a methylthio-containing reagent under controlled conditions. Key steps include:
- Ring formation : Piperidine rings can be constructed via cyclization of amino alcohols or reductive amination .
- Functionalization : The methylthio group is introduced via alkylation or thiol-ene chemistry, followed by HCl salt formation for stabilization .
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirm proton environments and carbon backbone, with methylthio groups showing distinct δ ~2.1 ppm (S–CH3) .
- HPLC-UV : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times calibrated against reference standards .
- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z corresponding to [M+H]+ (calculated for C7H14NS·HCl: 188.05) .
Q. What solvents are compatible with this compound for experimental use?
The compound is soluble in polar solvents:
- Aqueous : Water (due to HCl salt form) at concentrations up to 50 mM.
- Organic : Ethanol, DMSO, or methanol for stock solutions. Avoid halogenated solvents (e.g., chloroform) due to potential instability .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Storage : 2–8°C in airtight, light-protected containers to prevent hydrolysis of the methylthio group .
- Handling : Use nitrile gloves, fume hoods, and avoid dust formation to minimize inhalation risks (H302, H315, H319 per GHS) .
Advanced Research Questions
Q. How does the methylthio group influence the pharmacokinetic properties of this compound compared to other piperidine derivatives?
The methylthio (–SCH3) group enhances:
- Lipophilicity : Increases membrane permeability (logP ~1.2 vs. 0.5 for unsubstituted piperidine) .
- Metabolic stability : Resistance to cytochrome P450 oxidation compared to –OCH3 or –NH2 groups, as sulfur is less prone to oxidative metabolism .
- Target binding : The thioether’s polarizability may improve interactions with hydrophobic enzyme pockets (e.g., aspartic proteases) .
Q. What strategies can resolve contradictions in reported biological activities across in vitro studies?
Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Concentration gradients : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm dose-response consistency .
- Batch purity : Validate compound integrity via HPLC and NMR before biological testing .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against specific enzymatic targets?
- Systematic substitution : Replace –SCH3 with –OH, –NH2, or halogens to map steric/electronic effects .
- Computational modeling : Docking studies (AutoDock Vina) predict interactions with enzymatic active sites (e.g., HIV-1 protease) .
- Enzymatic assays : Measure inhibition constants (Ki) using fluorogenic substrates to quantify potency improvements .
Q. What in vivo models are suitable for evaluating neuropharmacological effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
